Predicted Boiling Point as a Surrogate for Purification & Handling Differentiation: 2-Cl vs. 4-Cl Regioisomer
The predicted boiling point of 2-chloroquinazoline-6-carbonitrile is 336.1±24.0 °C, which is approximately 32 °C lower than the predicted boiling point of its regioisomer 4-chloroquinazoline-6-carbonitrile (CAS 150449-97-1) at 368.5±22.0 °C . This difference, while predicted rather than experimentally measured, indicates a meaningful variance in intermolecular forces between the two positional isomers, which may translate to differential behavior during distillation, sublimation purification, or gas chromatographic analysis. A lower boiling point generally facilitates purification by distillation or sublimation, potentially reducing thermal degradation risk during workup.
| Evidence Dimension | Predicted boiling point (°C) |
|---|---|
| Target Compound Data | 336.1±24.0 °C (predicted) |
| Comparator Or Baseline | 4-Chloroquinazoline-6-carbonitrile: 368.5±22.0 °C (predicted) |
| Quantified Difference | ~32.4 °C lower for the 2-chloro isomer |
| Conditions | Predicted values from ChemicalBook database using ACD/Labs V11.02; no experimental boiling point available for either compound |
Why This Matters
For procurement, a lower boiling point can simplify downstream purification by distillation, reducing process cost and thermal degradation risk—a practical selection factor when choosing between regioisomeric building blocks.
